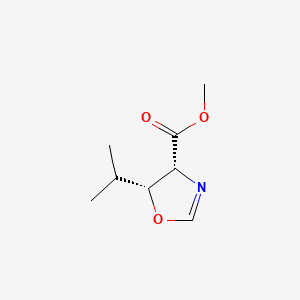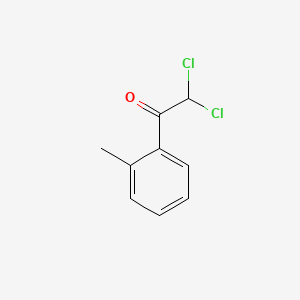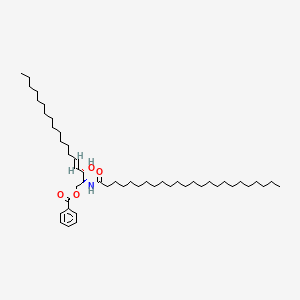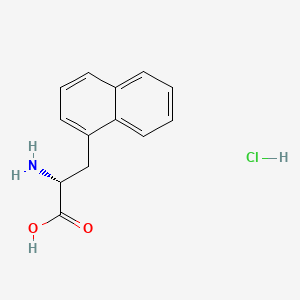
1-(1-Phenyl-1H-pyrazol-5-YL)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves the reaction of (0.01 mol) 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and ethyl formate in the presence of sodium methoxide in dry ether .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1-(1-phenyl-1H-pyrazol-5-yl)ethanone serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers have explored its derivatives as potential drug candidates. Key areas include:
- Enzyme Inhibitors : Researchers investigate its potential as enzyme inhibitors, such as dipeptidylpeptidase 4 (DPP-4) inhibitors for diabetes treatment .
Supramolecular Chemistry
Supramolecular chemistry studies non-covalent interactions between molecules. Researchers have used 1-(1-phenyl-1H-pyrazol-5-yl)ethanone derivatives to understand:
Wirkmechanismus
Result of Action
The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone’s action are currently under investigation. Preliminary studies suggest that it may have inhibitory activity against certain cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.
Eigenschaften
IUPAC Name |
1-(2-phenylpyrazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEPLNUVMOGCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697919 | |
| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114998-59-3 | |
| Record name | 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B571262.png)








![3h-[1,3]Dioxolo[4,5-g]oxazolo[4,3-a]isoquinolin-3-one,5,6-dihydro-1-phenyl-](/img/structure/B571280.png)